molecular formula C15H9F3N2O3 B2946769 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924383-70-0

3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2946769
CAS No.: 924383-70-0
M. Wt: 322.243
InChI Key: VLIGFVSYYSWUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-methyl-6-[2-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c1-7-12-9(14(21)22)6-11(19-13(12)23-20-7)8-4-2-3-5-10(8)15(16,17)18/h2-6H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGFVSYYSWUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Information

  • Molecular Formula : C15H9F3N2O3
  • SMILES : CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)O
  • InChIKey : VLIGFVSYYSWUCV-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, the following potential activities can be inferred based on its structural features and related compounds:

Anticancer Activity

Research into structurally similar compounds suggests that trifluoromethyl-pyridine derivatives may exhibit anticancer properties. For example, studies on related pyridine compounds have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

While specific data on this compound is limited, related isoxazolo derivatives have been evaluated for their antimicrobial properties. Compounds bearing similar structural motifs have demonstrated moderate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The presence of the isoxazole ring in this compound may confer enzyme inhibitory properties. Isoxazole-containing compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The trifluoromethyl group could enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an inhibitor .

Research Findings and Case Studies

Despite the lack of direct studies on this compound, relevant findings from related compounds provide insight into its potential biological activities:

CompoundActivityIC50 (µM)Reference
4-Pyrazolyl-UreasAnti-inflammatory0.013 - 0.067
Trifluoromethyl-PyridinesAntitumorVaried
Isoxazole DerivativesAntimicrobial250 μg/mL

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid
  • CAS Number : 878465-81-7
  • Molecular Weight : Estimated ~330 g/mol (based on analogs in , and 10).

Structural Features :

  • The compound consists of an isoxazolo[5,4-b]pyridine core substituted with a methyl group at position 3 and a 2-(trifluoromethyl)phenyl group at position 5.

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features CAS Number
Target Compound C15H11F3N2O3* ~330 3-Me, 6-[2-(CF3)Ph] High lipophilicity, polar carboxylic acid 878465-81-7
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid C12H12N2O3 232.24 3-Cyclopropyl, 6-Et Smaller size, increased rigidity 1018151-12-6
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid C12H14N2O3 234.25 3-Et, 6-iPr Bulky alkyl groups, reduced solubility 1263212-24-3
6-Methyl-3-phenyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid C14H10N2O3 254.25 6-Me, 3-Ph Aromatic substitution at position 3 938007-41-1
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid C11H9ClN2O3 252.66 5-Cl, 6-Cyclopropyl, 3-Me Halogen inclusion, enhanced reactivity 54709-10-3
3-Methyl-6-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid C15H11F3N2O3* ~330 3-Me, 6-[3-(CF3)Ph] Isomeric CF3-phenyl positional effect Discontinued

Structural and Functional Differences

In contrast, 3-Methyl-6-[3-(trifluoromethyl)phenyl]... () has the CF3 group at the phenyl ring’s 3-position, which may alter π-π stacking interactions and solubility due to differing dipole moments.

Impact of Halogenation :

  • The 5-chloro-6-cyclopropyl analog () introduces a chlorine atom, likely increasing electrophilicity and reactivity in substitution reactions. This could improve target binding but may also elevate toxicity risks.

Alkyl vs. Aromatic Substituents :

  • 3-Cyclopropyl-6-ethyl... () and 3-Ethyl-6-isopropyl... () use alkyl groups, reducing aromatic interactions but improving metabolic stability. Their lower molecular weights (~230–250 g/mol) suggest better bioavailability compared to the target compound’s ~330 g/mol.

Carboxylic Acid Positioning :

  • All analogs retain the carboxylic acid at position 4, critical for hydrogen bonding and salt formation. However, steric effects from bulky substituents (e.g., isopropyl in ) may limit acid dissociation or interaction with basic residues.

Research Findings and Implications

  • This contrasts with 6-Methyl-3-phenyl... (), where a simpler phenyl group may offer a balance between solubility and activity.
  • Biological Activity :
    • Patent data () highlights pyridine and isoxazole derivatives as intermediates in agrochemicals (e.g., sarolaner, lotilaner). The target compound’s trifluoromethyl group aligns with trends in insecticide design for improved pest selectivity .
  • Synthetic Accessibility: and note commercial availability of the target compound in milligram to gram quantities, suggesting established synthetic routes. In contrast, 3-Cyclopropyl-6-(4-pyridinyl)... () requires custom synthesis, indicating higher complexity.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid?

A multi-step approach is commonly employed:

  • Step 1 : Condensation of a trifluoromethyl-substituted benzaldehyde derivative with an aminopyridine precursor to form the isoxazole ring. This may involve nucleophilic aromatic substitution or cycloaddition reactions under reflux conditions .
  • Step 2 : Cyclization using reagents like POCl₃ or polyphosphoric acid to assemble the isoxazolo[5,4-b]pyridine core .
  • Step 3 : Functionalization of the pyridine ring with a methyl group and introduction of the carboxylic acid moiety via hydrolysis of a methyl ester intermediate .
    For cross-coupling steps (e.g., aryl-aryl bond formation), palladium catalysts such as Pd(OAc)₂ with ligands like XPhos are effective .

Basic: What analytical methods are critical for characterizing this compound?

Key techniques include:

  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, isoxazole ring vibrations ~1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and methyl group integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₆H₁₁F₃N₂O₃: 336.08 g/mol) .

Advanced: How can researchers optimize reaction yields in palladium-catalyzed steps?

Critical parameters include:

  • Catalyst System : Use Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) to enhance electron-deficient aryl coupling .
  • Base Selection : Cesium carbonate (Cs₂CO₃) in tert-butanol improves reaction efficiency by deprotonating intermediates .
  • Temperature Control : Maintain 80–100°C for 5–12 hours to balance reaction rate and side-product formation .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

Discrepancies often arise from:

  • Functional Group Effects : Compare analogues (e.g., replacing trifluoromethyl with chloro groups) to isolate activity drivers. The trifluoromethyl group enhances lipophilicity and target binding in some kinase assays .
  • Assay Conditions : Standardize pH (7.4 for physiological relevance), solvent (DMSO concentration <1%), and cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation masking true activity .

Basic: What are the recommended storage conditions for this compound?

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the carboxylic acid group .
  • Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in aqueous buffers (e.g., PBS) for biological assays. Avoid repeated freeze-thaw cycles .

Advanced: What strategies mitigate byproduct formation during cyclization?

Common issues and solutions:

  • Side Reactions : Competing pathways (e.g., over-oxidation) are minimized by using anhydrous conditions and inert atmospheres (N₂/Ar) .
  • Catalyst Poisoning : Pre-treat reagents with molecular sieves to remove trace water .
  • Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion (~80–90%) .

Basic: How is the compound’s solubility profile determined?

Methodology:

  • pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) using nephelometry or UV-vis spectroscopy. The carboxylic acid group confers higher solubility at pH > 6 .
  • Partition Coefficient (LogP) : Determine via shake-flask method (octanol/water) to estimate membrane permeability (expected LogP ~2.5) .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Approaches include:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora B) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity data to guide analogue design .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can regioselectivity challenges in isoxazole ring formation be addressed?

Solutions involve:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer cyclization to the desired position .
  • Microwave Synthesis : Apply controlled microwave heating (150°C, 30 min) to enhance regioselectivity and reduce reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.